molecular formula C18H18ClFN4O3 B1425076 N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide CAS No. 1262222-58-1

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide

Cat. No. B1425076
M. Wt: 392.8 g/mol
InChI Key: DLHWTWPKUOALEL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide, otherwise known as 4-CPMP, is a synthetic compound that has been used in a variety of scientific research applications. 4-CPMP is a member of the piperazine family of compounds, which are structurally related to the neurotransmitter serotonin. 4-CPMP is an agonist of the 5-HT2A receptor, meaning that it can activate the receptor to produce a response. This compound has been used in a variety of research experiments, including those studying the effects of serotonin agonists on the brain, as well as in experiments investigating the effects of serotonin agonists on behavior.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds structurally related to N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide have shown promising antiviral and antimicrobial activities. For instance, derivatives of piperazine doped with febuxostat, a similar compound, displayed significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial properties (Reddy et al., 2013).

Radioligand Development for PET Imaging

Piperazine derivatives, akin to N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide, have been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. These compounds have potential applications in studying various neurological receptors, like serotonin 5-HT(1A) receptors and CB1 cannabinoid receptors (García et al., 2014) (Katoch-Rouse & Horti, 2003).

Synthesis and Biological Screening

Various piperazine-1-carboxamide derivatives have been synthesized and evaluated for their biological activities against bacterial and fungal strains. Some of these compounds, sharing structural similarities with N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide, showed moderate activity in concentrations of 50µg/ml (J.V.Guna et al., 2009).

Antitubercular and Antibacterial Activities

Carboxamide derivatives, structurally related to N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide, have been synthesized and found to be potent agents against tuberculosis and bacterial infections, showing more efficacy than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Crystal Structures and Synthesis of Derivatives

The synthesis and crystal structure characterization of novel carboxamide derivatives, including piperazine moieties, are crucial for understanding the pharmacological potential of these compounds. X-ray crystal analysis plays a significant role in confirming the structures of these synthesized derivatives (Lv, Ding, & Zhao, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN4O3/c1-12-10-16(17(24(26)27)11-15(12)20)22-6-8-23(9-7-22)18(25)21-14-4-2-13(19)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWTWPKUOALEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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